Comprehensive Structural Elucidation: Patuletin-7-O-Diglucoside
Comprehensive Structural Elucidation: Patuletin-7-O-Diglucoside
This guide outlines the rigorous structural elucidation of Patuletin-7-O-diglucoside , specifically focusing on the Patuletin-7-O-β-D-gentiobioside isomer as the primary structural model.[1] This approach demonstrates the distinction between isomeric disaccharides (e.g., gentiobioside vs. sophoroside) and verifies the aglycone substitution pattern.
Content Type: Technical Whitepaper Target Audience: Senior Researchers, Natural Product Chemists, Drug Discovery Scientists[1]
Executive Summary & Chemical Identity
The precise structural assignment of flavonoid glycosides is critical for establishing structure-activity relationships (SAR) in drug development. Patuletin-7-O-diglucoside is a flavonoid O-glycoside derived from the aglycone Patuletin (3,5,7,3',4'-pentahydroxy-6-methoxyflavone).[1]
The elucidation challenge lies in three distinct domains:
-
Aglycone Identification: Differentiating Patuletin (6-methoxyquercetin) from its isomers (e.g., Spinacetin, 6-hydroxykaempferol 7-methyl ether).
-
Glycosyl Linkage: Confirming the position of glycosylation (C-7 vs. C-3).
-
Inter-glycosidic Bond: Determining the linkage between the two glucose units (e.g.,
Gentiobioside vs. Sophoroside).
Target Structure:
-
Formula:
-
Aglycone: Patuletin (C16H12O8)
-
Glycone: Diglucoside (Gentiobioside:
-D-Glc- - -D-Glc)[1]
Elucidation Workflow
The following diagram illustrates the logical dependency of the experimental protocol.
Figure 1: Step-wise structural elucidation pipeline from isolation to stereochemical assignment.
UV-Vis Spectroscopy: Substitution Pattern Analysis
UV spectroscopy with shift reagents provides the first evidence of the aglycone structure and the site of glycosylation.
Protocol:
-
Record spectrum in MeOH (Stock).
-
Add reagents sequentially: NaOMe,
, /HCl, NaOAc, NaOAc/ .
Expected Data & Interpretation:
| Reagent | Band I (nm) | Band II (nm) | Mechanistic Interpretation |
| MeOH | ~370 | ~255 | Typical Flavonol skeleton.[1][2] |
| + NaOMe | +45-60 nm | - | 4'-OH is free (Bathochromic shift).[1][2] Stable spectrum indicates no 3,4'-OH oxidation.[1] |
| + | +30-50 nm | - | Chelation with 3-OH and 5-OH (Acid stable).[1][2] |
| + NaOAc | No Shift | No Shift | Critical: Lack of shift in Band II indicates C-7 OH is blocked (Glycosylated).[1][2] |
| + NaOAc/ | +10-15 nm | - | Catechol moiety (3',4'-diOH) in B-ring is present.[1][2] |
Mass Spectrometry (HR-ESI-MS/MS)
High-Resolution Mass Spectrometry determines the molecular formula and sugar sequence.[1]
Experimental Parameters:
-
Mode: Negative Ion Mode (ESI-).
-
Collision Energy: 20-40 eV for fragmentation.[1]
Fragmentation Pathway:
-
Precursor Ion:
655.15 (Calc. for ). -
Fragment:
493-
Insight: Loss of one hexose unit (Glucose). Confirms terminal sugar is a hexose.
-
-
Fragment:
331-
Insight: Loss of second hexose (162 Da). The aglycone mass (332 Da) corresponds to Patuletin (Pentahydroxy-methoxyflavone).
-
-
RDA Cleavage: Retro-Diels-Alder fragmentation of the
331 ion yields ions characteristic of the A-ring (methoxy + OH) and B-ring (di-OH).[1]
Differentiation Note: If the loss was 324 Da (162+162) in a single step with low abundance of the intermediate (493), it would suggest a specific disaccharide cleavage, but sequential loss is typical for
NMR Spectroscopy: The Definitive Proof
NMR is the primary tool for determining the exact position of the methoxy group (C-6 vs C-8) and the inter-glycosidic linkage.
Aglycone Assignment ( & )
Patuletin is 6-methoxyquercetin. The key distinction from 8-methoxy isomers is the proton signal on the A-ring.
-
A-Ring Proton (H-8): Appears as a sharp singlet at
6.5–6.9 ppm. -
Methoxy Group: Singlet at
3.7–3.9 ppm ( ~60 ppm). -
B-Ring Protons: ABX system.[1]
-
H-2' (
~7.7, d, Hz). -
H-6' (
~7.5, dd, Hz). -
H-5' (
~6.9, d, Hz).
-
Sugar Moiety & Linkage
We must identify two glucose units and their connection.
-
Anomeric Protons:
-
Inter-glycosidic Linkage (Gentiobioside
):-
The C-6'' methylene protons of the inner glucose will be shifted downfield (
~68-69 ppm) compared to a non-glycosylated C-6 ( ~61 ppm). -
Sophoroside (
) check: If the linkage were , the C-2'' of the inner glucose would be shifted downfield ( ~82 ppm).
-
2D NMR Correlations (HMBC)
This is the self-validating step.
Figure 2: Key HMBC correlations establishing the C-7 attachment and the 1->6 sugar linkage.
Key Correlations:
-
Aglycone-Sugar: Cross-peak between H-1'' (inner anomeric) and C-7 (
~163 ppm).[1] This confirms the 7-O-glycoside.[1][4][5][6][7] -
Sugar-Sugar: Cross-peak between H-1''' (outer anomeric) and C-6'' (inner glucose methylene).[1] This confirms the
linkage (Gentiobioside).[8] -
Methoxy Position: Cross-peak between OMe protons and C-6 (
~131 ppm). This distinguishes Patuletin (6-OMe) from other isomers.[1]
Chemical Validation (Hydrolysis)
To ensure the sugars are D-glucose and not enantiomers or isomers (like galactose), hydrolysis is performed.
-
Acid Hydrolysis: (2M HCl, 100°C, 1h).
-
Extract aglycone with EtOAc -> Analyze by HPLC vs Patuletin standard.[1]
-
Neutralize aqueous layer -> Analyze sugars by TLC or GC-MS (after silylation) vs Glucose/Galactose standards.
-
-
Enzymatic Hydrolysis: (
-glucosidase).-
Stepwise hydrolysis can confirm the
-linkage.[1]
-
Data Summary Table
| Position | Key HMBC ( | ||
| 6-OMe | 3.75 (s) | 60.1 | C-6 |
| 8 | 6.85 (s) | 94.5 | C-6, C-7, C-9, C-10 |
| 7 | - | 162.8 | H-8, H-1'' |
| 1'' (Inner) | 5.15 (d, | 100.2 | C-7 , C-3'' |
| 6'' (Inner) | 4.10 (m), 3.80 (m) | 68.4 | H-1''' |
| 1''' (Outer) | 4.65 (d, | 103.5 | C-6'' |
Note: Chemical shifts are approximate and solvent-dependent.[1] The downfield shift of C-6'' (68.4 vs typical 61.0) is the diagnostic marker for 1->6 linkage.[1][9]
References
- Markham, K. R. (1982). Techniques of Flavonoid Identification. Academic Press.
- Agrawal, P. K. (1989). Carbon-13 NMR of Flavonoids. Elsevier.
-
Mabry, T. J., Markham, K. R., & Thomas, M. B. (1970). The Systematic Identification of Flavonoids. Springer-Verlag.[1] Link
- Faizi, S., & Naz, A. (2002). Jafrine, a novel sesquiterpene coumarin from Tagetes patula. Planta Medica, 68(10), 913-915. (Context for Tagetes metabolites).
-
Ferreres, F., et al. (2011). Characterization of C-glycosyl flavones O-glycosylated by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1218(42), 7682-7690. (Methodology for MS fragmentation of diglycosides). Link
Sources
- 1. Showing Compound Patuletin 7-glucoside (FDB021682) - FooDB [foodb.ca]
- 2. ANPDB [phabidb.vm.uni-freiburg.de]
- 3. iomcworld.com [iomcworld.com]
- 4. Catechin 7-O-beta-D-glucopyranoside | C21H24O11 | CID 10789789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. spectrabase.com [spectrabase.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Patuletin 3-(2''-apiosylgentiobioside) | C33H40O22 | CID 44259786 - PubChem [pubchem.ncbi.nlm.nih.gov]
